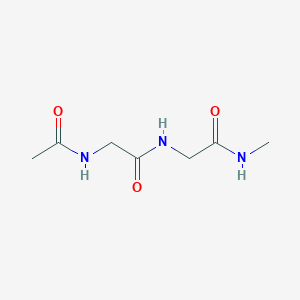
N-Acetylglycylglycine methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycylglycine methylamide is an amino acid amide that is methylglycinamide with an acetyl group substituent on the amino group. It is a derivative of glycine and is characterized by its unique structure, which includes an acetyl group and a methylamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycylglycine methylamide can be achieved through several methods. One common approach involves the reaction of glycine derivatives with acyl chlorides or anhydrides. For instance, the reaction of glycine with acetic anhydride in the presence of a base can yield this compound . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach. This method utilizes electrochemical conditions to facilitate the formation of amides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. Electrosynthesis is gaining popularity in industrial settings due to its sustainability and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions: N-Acetylglycylglycine methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and methylamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl chlorides, anhydrides, and bases. For example, the reaction with acyl chlorides in the presence of a base can lead to the formation of amides . Electrosynthesis conditions, such as the use of electro-generated N-heterocyclic carbenes, can also facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions can yield oxidized derivatives, while substitution reactions can result in the formation of substituted amides .
Scientific Research Applications
N-Acetylglycylglycine methylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions . Additionally, its unique structure makes it a valuable compound for research in the field of molecular biology .
Mechanism of Action
The mechanism of action of N-Acetylglycylglycine methylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of other amino acid derivatives . The exact molecular targets and pathways are still under investigation, but its unique structure suggests that it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetylglycylglycine methylamide include other glycine derivatives such as N-Acetylglycine and N-Methylglycinamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: this compound is unique due to its combination of an acetyl group and a methylamide group. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
27439-99-2 |
|---|---|
Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-acetamido-N-[2-(methylamino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(11)9-4-7(13)10-3-6(12)8-2/h3-4H2,1-2H3,(H,8,12)(H,9,11)(H,10,13) |
InChI Key |
HKKAJCZBRFWASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















